molecular formula C12H15ClO2S B14042425 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14042425
M. Wt: 258.76 g/mol
InChI Key: DPXRBUGTMVGXES-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-azido-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one.

    Oxidation: Formation of 1-chloro-1-(2-ethoxy-4-(methylsulfinyl)phenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-ol.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of the chloro, ethoxy, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-11-7-9(16-3)5-6-10(11)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

DPXRBUGTMVGXES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC)C(C(=O)C)Cl

Origin of Product

United States

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